An In-depth Technical Guide to Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl Ketone: A Keystone Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide to Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl Ketone: A Keystone Intermediate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone is a bespoke chemical entity poised at the intersection of robust synthetic utility and high-value pharmaceutical scaffolding. This guide provides a comprehensive technical overview of its core chemical properties, a plausible synthetic pathway, predicted spectroscopic characteristics, and its emerging significance in drug discovery. By leveraging the unique electronic and steric attributes of the cyclopropyl group and the masked aldehyde functionality of the dioxolane moiety, this molecule offers a versatile platform for the synthesis of complex therapeutic agents. This document serves as an essential resource for researchers aiming to harness the potential of this promising intermediate.
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds with tunable physicochemical properties is insatiable. Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone emerges as a molecule of significant interest due to the convergence of two critical pharmacophores: the cyclopropyl ketone and the protected benzaldehyde.
The cyclopropyl ring is an increasingly utilized fragment in medicinal chemistry, prized for its ability to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2] Its unique structural features, including short C-C bonds with enhanced π-character, offer a rigid conformational constraint that can be entropically favorable for receptor binding.[1][2]
Simultaneously, the 4-(1,3-dioxolan-2-yl)phenyl group provides a latent aldehyde functionality. The dioxolane acts as a robust protecting group, stable to a variety of reaction conditions, yet readily deprotected to unveil a reactive aldehyde for further elaboration. This masked aldehyde is a gateway to a plethora of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.
This guide will delve into the essential technical details of Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone, providing a foundational understanding for its application in synthetic and medicinal chemistry programs.
Physicochemical and Structural Properties
Structural Diagram
Caption: 2D structure of Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties, extrapolated from data for analogous compounds.
| Property | Predicted Value | Source of Analogy |
| Molecular Formula | C₁₃H₁₄O₃ | Inferred |
| Molecular Weight | 218.25 g/mol | Inferred |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | [3] |
| Boiling Point | > 250 °C | [4] |
| LogP | ~2.5 - 3.0 | [3][5] |
| Hydrogen Bond Donors | 0 | Inferred |
| Hydrogen Bond Acceptors | 3 | Inferred |
| Polar Surface Area | 44.7 Ų | Inferred |
Synthesis and Reaction Chemistry
A plausible and efficient synthesis of Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone can be envisioned through a Grignard reaction, a cornerstone of C-C bond formation in organic synthesis.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone.
Step-by-Step Experimental Protocol
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 4-(1,3-dioxolan-2-yl)bromobenzene in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Grignard Addition to Cyclopropyl Cyanide
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve cyclopropyl cyanide in anhydrous THF and add it to the dropping funnel.
-
Add the cyclopropyl cyanide solution dropwise to the Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Follow this with the addition of dilute hydrochloric acid to hydrolyze the intermediate imine.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone.
Spectroscopic Characterization (Predicted)
The structural elucidation of Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone would rely on a combination of NMR, IR, and mass spectrometry. The following are predicted key spectral features based on analogous structures.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Dioxolane Protons: A multiplet or two distinct signals for the -OCH₂CH₂O- protons (δ 3.9-4.2 ppm) and a singlet for the benzylic proton of the dioxolane ring (δ ~5.8 ppm).
-
Cyclopropyl Protons: A complex set of multiplets in the upfield region (δ 0.8-1.5 ppm) corresponding to the methine and methylene protons of the cyclopropyl ring.[6]
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the downfield region (δ ~195-200 ppm).
-
Aromatic Carbons: Signals in the aromatic region (δ ~125-140 ppm).
-
Dioxolane Carbons: Signals for the -OCH₂CH₂O- carbons (δ ~65 ppm) and the acetal carbon (δ ~103 ppm).
-
Cyclopropyl Carbons: Signals in the upfield region (δ ~10-20 ppm).
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band around 1680-1660 cm⁻¹, characteristic of an aryl ketone.
-
C-O Stretch: Strong absorption bands in the region of 1200-1000 cm⁻¹ corresponding to the C-O bonds of the dioxolane ring.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the cyclopropyl group and cleavage of the dioxolane ring.
Applications in Drug Discovery and Development
The unique structural features of Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone make it a highly attractive intermediate for the synthesis of a wide range of biologically active molecules.
-
Scaffold for Kinase Inhibitors: The phenyl ketone moiety can serve as a key interaction point with the hinge region of many protein kinases. The cyclopropyl group can be used to probe hydrophobic pockets and improve metabolic stability. The latent aldehyde can be elaborated to introduce solubilizing groups or additional pharmacophoric features.[7]
-
Antiviral and Anticancer Agents: The cyclopropyl moiety is present in a number of approved antiviral and anticancer drugs.[8] This intermediate provides a straightforward entry into novel analogs of these compounds.
-
Neurological and Metabolic Disease Targets: The ability to introduce diverse functionality via the aldehyde allows for the rapid generation of compound libraries for screening against a wide array of biological targets in these therapeutic areas.[8]
Safety and Handling
While specific toxicity data for Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone is unavailable, general laboratory safety precautions for handling aromatic ketones should be observed.
-
Causes skin and serious eye irritation. [3]
-
May cause respiratory irritation. [3]
-
Harmful if swallowed. [9]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
Cyclopropyl 4-(1,3-dioxolan-2-yl)phenyl ketone represents a synthetically versatile and medicinally relevant building block. Its strategic combination of a metabolically robust cyclopropyl group and a masked aldehyde functionality offers a powerful platform for the design and synthesis of next-generation therapeutics. This guide provides a foundational understanding of its chemical properties, a practical synthetic route, and its potential applications, empowering researchers to unlock the full potential of this valuable intermediate in their drug discovery endeavors.
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Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2021(2), M1215. [Link]
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Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1 H-pyrazol-4-yl) amino) quinazolin-6-yl)- N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 12(4), 1943–1962. [Link]
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